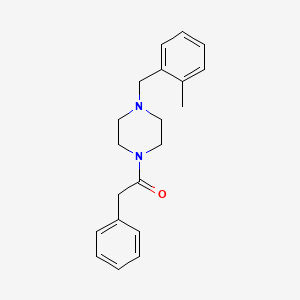
1-(2-methylbenzyl)-4-(phenylacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-4-(phenylacetyl)piperazine, also known as MBP, is a synthetic compound that belongs to the class of piperazine derivatives. MBP has gained significant attention in scientific research due to its potential therapeutic properties and its unique chemical structure. In
作用机制
The exact mechanism of action of 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is believed that 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine acts on the serotonergic and dopaminergic systems in the brain. 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(phenylacetyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that plays a role in neuronal survival and plasticity. 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic properties. However, one limitation of using 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine in lab experiments is its limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for research on 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine. One direction is to further explore its potential therapeutic properties, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine as an antipsychotic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine and its biochemical and physiological effects.
合成方法
The synthesis of 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2-methylbenzyl chloride with piperazine in the presence of a base to form 1-(2-methylbenzyl)piperazine. The second step involves the reaction of 1-(2-methylbenzyl)piperazine with phenylacetyl chloride in the presence of a base to form 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine or 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine.
科学研究应用
1-(2-methylbenzyl)-4-(phenylacetyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine has also been studied for its potential use as an antipsychotic and anti-inflammatory agent. Additionally, 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine has been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-7-5-6-10-19(17)16-21-11-13-22(14-12-21)20(23)15-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKXJRVEIPMZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)
![methyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5700703.png)

![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)